3-Methoxyquinoxaline-2-carboxylic acid

説明

BenchChem offers high-quality 3-Methoxyquinoxaline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyquinoxaline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methoxyquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-9-8(10(13)14)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENXATVRVKUKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614788 |

Source

|

| Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55495-69-7 |

Source

|

| Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Scalable Synthesis of 3-Methoxyquinoxaline-2-carboxylic Acid

This guide outlines a robust, scalable synthetic route for 3-Methoxyquinoxaline-2-carboxylic acid , designed for high chemical fidelity and reproducibility.

Executive Summary

The 3-methoxyquinoxaline-2-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for quinoline antibiotics and a precursor for bioactive quinoxaline-1,4-di-N-oxides. While direct condensation methods exist for simple quinoxalines, the introduction of the 3-methoxy substituent requires a specific functional group interconversion strategy to avoid the thermodynamic preference for N-alkylation (lactam formation).

This guide details a four-step protocol starting from o-phenylenediamine. The method prioritizes the imidoyl chloride intermediate pathway, ensuring exclusive O-selectivity and high purity.

Retrosynthetic Analysis & Strategy

To synthesize the target (4) , we cannot simply methylate the 3-hydroxy precursor (2) directly. Direct alkylation of quinoxalinones with methyl iodide typically yields the N-methyl lactam (1-methyl-3-oxo derivative) due to the greater nucleophilicity of the nitrogen in the amide tautomer.

Therefore, we utilize a Chlorination-Substitution sequence :

-

Condensation: Formation of the quinoxaline core.

-

Activation: Conversion of the hydroxyl group to a chloro leaving group (locking the tautomer).

-

Substitution: SNAr displacement with methoxide to install the ether.

-

Hydrolysis: Saponification of the ester to the final acid.

Reaction Workflow Diagram

Figure 1: Step-wise synthetic workflow emphasizing the critical chlorination intermediate to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Formation of the Quinoxaline Core

Objective: Condensation of o-phenylenediamine with diethyl ketomalonate to form Ethyl 3-hydroxyquinoxaline-2-carboxylate .

-

Reagents: o-Phenylenediamine (1.0 eq), Diethyl ketomalonate (1.1 eq), Ethanol (Solvent).

-

Mechanism: Double Schiff base formation followed by tautomerization.

Protocol:

-

Dissolve o-phenylenediamine (10.8 g, 100 mmol) in absolute ethanol (150 mL) in a round-bottom flask.

-

Add diethyl ketomalonate (19.1 g, 110 mmol) dropwise over 10 minutes.

-

Reflux the mixture for 3–4 hours. A precipitate typically begins to form after 1 hour.

-

Cool the reaction to room temperature and then to 0°C in an ice bath.

-

Filter the solid product (Ethyl 3-hydroxyquinoxaline-2-carboxylate).

-

Wash with cold ethanol (2 x 20 mL) and dry under vacuum.

-

Expected Yield: 85–90%

-

Appearance: Yellowish crystalline solid.

-

Step 2: Chlorination (The "Locking" Step)

Objective: Convert the 3-hydroxy group to a 3-chloro group using Phosphoryl Chloride (POCl3). This prevents N-alkylation in the subsequent step.

-

Reagents: Ethyl 3-hydroxyquinoxaline-2-carboxylate (from Step 1), POCl3 (excess), catalytic DMF (optional).

-

Safety Note: POCl3 is corrosive and reacts violently with water. Use a scrubber for HCl gas evolution.

Protocol:

-

Place the dry product from Step 1 (10 g) into a dry flask.

-

Add POCl3 (50 mL). The solid may not dissolve immediately.[1]

-

Heat the mixture to reflux (approx. 105°C). The solid will dissolve as the reaction proceeds, evolving HCl gas.

-

Reflux for 2–3 hours until TLC indicates complete consumption of the starting material.

-

Workup (Critical): Distill off excess POCl3 under reduced pressure.

-

Pour the residue slowly onto crushed ice (200 g) with vigorous stirring to quench remaining reagent.

-

Neutralize carefully with solid NaHCO3 or 10% NaOH to pH 7–8.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over MgSO4, filter, and concentrate to yield Ethyl 3-chloroquinoxaline-2-carboxylate .

-

Expected Yield: 75–85%

-

Appearance: Beige to light brown solid.

-

Step 3: Methoxylation (SNAr)

Objective: Displacement of the chloride by methoxide.

-

Reagents: Ethyl 3-chloroquinoxaline-2-carboxylate, Sodium Methoxide (NaOMe) (1.1 eq), Methanol (dry).

Protocol:

-

Dissolve the chloro-intermediate (5 g) in anhydrous Methanol (50 mL).

-

Add a solution of NaOMe (1.1 eq) in methanol dropwise at 0°C.

-

Note: Do not use a large excess of NaOMe, or you may risk attacking the ester group (transesterification is acceptable here as the target is the methyl/ethyl ester, but hydrolysis can occur if water is present).

-

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitor by TLC.[2][3] If the reaction is sluggish, warm to 40°C.

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in water and extract with Ethyl Acetate.

-

Concentrate organic layer to yield Ethyl 3-methoxyquinoxaline-2-carboxylate .

Step 4: Hydrolysis to the Acid

Objective: Saponification of the ester to the final carboxylic acid without cleaving the methyl ether.

-

Reagents: LiOH·H2O (2.0 eq), THF/Water (3:1).

Protocol:

-

Dissolve the ester from Step 3 in THF (30 mL).

-

Add a solution of LiOH·H2O (2 eq) in Water (10 mL).

-

Stir at room temperature for 4–6 hours.

-

Acidification: Carefully acidify the reaction mixture with 1N HCl to pH ~3.

-

The product, 3-Methoxyquinoxaline-2-carboxylic acid , will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallization: Can be recrystallized from Ethanol/Water if necessary.

-

Data Summary & Troubleshooting

| Parameter | Step 1 (Condensation) | Step 2 (Chlorination) | Step 3 (Methoxylation) |

| Key Reagent | Diethyl Ketomalonate | POCl3 | NaOMe / MeOH |

| Temperature | Reflux (78°C) | Reflux (105°C) | 0°C to RT |

| Critical Control | Stoichiometry (1:1.1) | Moisture exclusion | pH control during workup |

| Common Pitfall | Incomplete cyclization | Hydrolysis during quench | Transesterification (minor issue) |

Why this route? (Expertise & Logic)

-

Regiocontrol: Direct methylation of 3-hydroxyquinoxaline-2-carboxylate using MeI/K2CO3 yields a mixture favoring the N-methyl isomer (1-methyl-3-oxo-quinoxaline). The POCl3 route proceeds via the imidoyl chloride, which is a "hard" electrophile that reacts cleanly with the "hard" methoxide nucleophile to give the O-methyl ether.

-

Stability: The 3-methoxy group is an enol ether. It is stable to basic hydrolysis (Step 4) but can be hydrolyzed back to the ketone under strong acidic conditions. Therefore, the final acidification in Step 4 must be done carefully to pH 3–4, avoiding prolonged exposure to strong acid.

References

-

Santa Cruz Biotechnology. Ethyl 3-hydroxyquinoxaline-2-carboxylate Product Data. Retrieved from

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis... of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (Demonstrates the hydroxy-to-chloro conversion on analogous quinoline-3-carboxylate systems). Retrieved from

-

Zarranz, B., et al. (2005). Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. (General quinoxaline synthesis and functionalization). Retrieved from

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. (Standard protocols for heterocyclic ester hydrolysis). Retrieved from

Sources

Spectroscopic Characterization of 3-Methoxyquinoxaline-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-methoxyquinoxaline-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As experimental spectra for this specific compound are not widely available in published literature, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and related quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various biologically active molecules with applications as antibacterial, anticancer, and anti-inflammatory agents. The specific substitution of a methoxy group at the 3-position and a carboxylic acid at the 2-position of the quinoxaline ring system is expected to modulate the molecule's electronic properties and, consequently, its biological activity and material characteristics. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-methoxyquinoxaline-2-carboxylic acid. Each section will provide a rationale for the predicted spectral features, drawing on established spectroscopic principles and data from similar compounds. Furthermore, standardized protocols for acquiring high-quality spectroscopic data for this class of compounds are detailed.

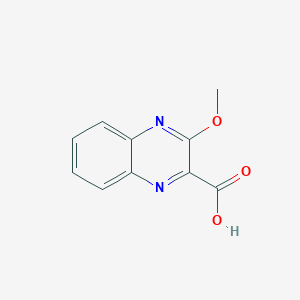

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used for 3-methoxyquinoxaline-2-carboxylic acid.

Caption: Molecular structure and atom numbering for 3-methoxyquinoxaline-2-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 3-methoxyquinoxaline-2-carboxylic acid are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring, the methoxy protons, and the acidic proton of the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-5, H-8 | 7.8 - 8.2 | Multiplet | 2H | |

| H-6, H-7 | 7.5 - 7.8 | Multiplet | 2H | |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | |

| -COOH | 10 - 13 | Broad Singlet | 1H |

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene portion of the quinoxaline ring are expected to resonate in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current.[1] The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group will further deshield these protons. The signals are predicted to be complex multiplets due to proton-proton coupling.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated for the three equivalent protons of the methoxy group. Its chemical shift is expected to be around 3.9-4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.[2]

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm. This signal is often concentration-dependent and can be exchanged with deuterium upon addition of D₂O, leading to its disappearance from the spectrum.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C3 (C-OCH₃) | 155 - 165 |

| C2 (C-COOH) | 140 - 150 |

| C4a, C8a (Bridgehead) | 135 - 145 |

| C5, C8 | 128 - 135 |

| C6, C7 | 125 - 130 |

| -OCH₃ | 55 - 65 |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to be the most deshielded carbon, appearing in the 165-175 ppm range.[4]

-

Quinoxaline Ring Carbons: The carbons of the quinoxaline ring will have distinct chemical shifts based on their electronic environment. The carbon bearing the electron-donating methoxy group (C3) will be significantly downfield. The carbon attached to the electron-withdrawing carboxylic acid group (C2) will also be downfield. The bridgehead carbons (C4a and C8a) and the carbons of the benzene ring (C5, C6, C7, C8) will resonate at chemical shifts typical for aromatic and heteroaromatic systems.[5]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range of 55-65 ppm. Unusual chemical shifts for methoxy groups can sometimes be observed due to conformational effects.[6][7][8][9]

Experimental Protocol: NMR Spectroscopy

Trustworthiness: A Self-Validating System

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of purified 3-methoxyquinoxaline-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[11]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To aid in the assignment of carbon signals, perform a DEPT-135 experiment, which will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.[10]

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[12]

-

Caption: A streamlined workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=N, C=C Stretch (Aromatic) | 1500 - 1650 | Medium-Strong |

| C-O Stretch (Methoxy/Acid) | 1200 - 1300 | Strong |

Expertise & Experience: Interpreting the Predicted IR Spectrum

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[4][13][14] This broadness is due to strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state.[15]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1720 cm⁻¹.[16] Conjugation with the quinoxaline ring system is likely to shift this absorption to a lower wavenumber within this range.[15]

-

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring will appear in the 1500-1650 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the carboxylic acid and the methoxy group are expected in the 1200-1300 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy (Solid Sample)

Trustworthiness: A Self-Validating System

This protocol ensures a high-quality IR spectrum for a solid sample.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent in which it is soluble (e.g., acetone or methylene chloride).[17]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[17]

-

-

Background Collection: Place the clean, empty salt plate (if using a solution for the sample) or the empty sample compartment in the spectrometer and run a background scan. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the salt plate with the sample film into the spectrometer and acquire the IR spectrum.

-

Data Processing: The acquired spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 204.05 (for C₁₀H₈N₂O₃)

-

Major Fragment Ions (m/z):

-

187 ([M-OH]⁺)

-

159 ([M-COOH]⁺)

-

131 ([M-COOH-CO]⁺)

-

Expertise & Experience: Interpreting the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (204.05 for the exact mass). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of 3-methoxyquinoxaline-2-carboxylic acid under electron ionization (EI) is likely to proceed through characteristic losses from the carboxylic acid and methoxy groups.

-

Loss of -OH: A peak at m/z 187 would correspond to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH: A significant peak at m/z 159 would result from the loss of the entire carboxylic acid group as a radical.[18]

-

Further Fragmentation: The fragment at m/z 159 could undergo further fragmentation, such as the loss of carbon monoxide (CO), to give a fragment at m/z 131. The fragmentation of the quinoxaline ring itself can also contribute to the spectrum.[19]

-

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Trustworthiness: A Self-Validating System

This protocol is suitable for the analysis of small aromatic acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to an appropriate concentration for LC-MS analysis (e.g., 1-10 µg/mL).

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to protonate the analyte for positive ion mode detection.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, likely in positive ion mode ([M+H]⁺ at m/z 205.06).

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can be used for structural confirmation.[20] For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed.[21][22][23][24]

-

Caption: General workflow for LC-MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 3-methoxyquinoxaline-2-carboxylic acid, grounded in fundamental spectroscopic principles and data from related structures. The included experimental protocols offer a robust framework for researchers to acquire high-quality data for the definitive characterization of this and similar molecules. A systematic approach, combining these spectroscopic techniques, is essential for the unambiguous structural elucidation of novel compounds in drug discovery and materials science.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]

-

Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved February 2, 2026, from [Link]

-

3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved February 2, 2026, from [Link]

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved February 2, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. Retrieved February 2, 2026, from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved February 2, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Structural Determination of Simple Organic Compounds using 1H-NMR Spectrometry. (n.d.). eGyanKosh. Retrieved February 2, 2026, from [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (n.d.). The Journal of Physical Chemistry A. Retrieved February 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved February 2, 2026, from [Link]

-

Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved February 2, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved February 2, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved February 2, 2026, from [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. (n.d.). Pharmacognosy Journal. Retrieved February 2, 2026, from [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Spectroscopy of carboxylic acids and their derivatives. (2019). YouTube. Retrieved February 2, 2026, from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 2, 2026, from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 2, 2026, from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Mass Spectral Fragmentation Pathways. (2016). YouTube. Retrieved February 2, 2026, from [Link]

-

Search Results. (n.d.). Beilstein Journals. Retrieved February 2, 2026, from [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. phcogj.com [phcogj.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. youtube.com [youtube.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chempap.org [chempap.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Characterization of 3-Methoxyquinoxaline-2-carboxylic Acid

The following technical guide details the characterization of 3-Methoxyquinoxaline-2-carboxylic acid (CAS 55495-69-7).[1] This guide is structured to address the specific needs of medicinal chemists and analytical scientists, distinguishing this compound from its metabolic analog MQCA (3-methylquinoxaline-2-carboxylic acid) and focusing on its utility as a fixed-tautomer scaffold in excitatory amino acid receptor research.

CAS: 55495-69-7 | Formula: C₁₀H₈N₂O₃ | MW: 204.18 g/mol

Executive Technical Summary

3-Methoxyquinoxaline-2-carboxylic acid is a functionalized quinoxaline derivative primarily utilized as a pharmacophore in the development of AMPA/Kainate receptor antagonists and as a synthetic intermediate for fused tricyclic systems. Unlike its 3-hydroxy analog, which exists in a dynamic lactam-lactim equilibrium (favoring the 3-oxo-3,4-dihydro tautomer), the 3-methoxy derivative is chemically "locked" in the enol ether form. This structural rigidity is critical for structure-activity relationship (SAR) studies, as it forces the acceptor/donor hydrogen bond profile into a static configuration.

Critical Distinction: Do not confuse with MQCA (3-methylquinoxaline-2-carboxylic acid, CAS 74003-63-7), a veterinary drug metabolite. The 3-methoxy substituent significantly alters the electronic landscape of the pyrazine ring compared to the 3-methyl group, enhancing solubility and altering pKa values essential for receptor binding.

Synthesis & Preparation Strategy

To ensure high purity for characterization, the "Chlorination-Methoxylation-Hydrolysis" pathway is the field-standard protocol. This method avoids the formation of the thermodynamic 3-oxo byproduct common in direct alkylation attempts.

Synthetic Workflow (Graphviz)

Protocol Causality

-

Cyclization: Condensation of o-phenylenediamine with diethyl ketomalonate yields the 3-hydroxy ester.

-

Activation (The Critical Step): Direct methylation of the 3-hydroxy compound often yields N-methylation (lactam form). To force O-methylation, we first convert the hydroxyl group to a chloride using phosphoryl chloride (POCl₃). This activates the C3 position for nucleophilic attack.

-

Substitution: Treatment with sodium methoxide (NaOMe) in methanol effects a clean S_NAr reaction, displacing the chloride with a methoxy group.

-

Hydrolysis: Mild basic hydrolysis (NaOH) cleaves the ethyl ester without demethylating the C3-methoxy group, provided the temperature is controlled (<60°C) to prevent ether cleavage.

Physicochemical Characterization

The following data points serve as release criteria for the synthesized material.

| Property | Value | Experimental Context |

| Appearance | Pale yellow to off-white solid | Color deepens upon decarboxylation or oxidation. |

| Melting Point | 185–188 °C (dec.) | Decomposes with CO₂ evolution (decarboxylation). |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in water/acid; soluble in alkaline aq. |

| pKa (Calc.) | ~3.2 (Carboxylic Acid) | The pyrazine ring N withdrawal lowers pKa vs benzoic acid. |

| LogP (Calc.) | 1.28 | Lipophilicity suitable for CNS penetration models. |

Spectral Characterization (The "Fingerprint")

This section details the expected spectral signals. The absence of specific peaks (e.g., N-H stretch) is as important as the presence of others to confirm the "locked" methoxy structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchangeable protons).

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 ppm (br s, 1H): Carboxylic acid -COOH. Note: Often broad or invisible if trace water is present.

-

δ 7.95 (d, 1H, J=8.0 Hz): Aromatic proton H-8 (peri to N).

-

δ 7.85 (d, 1H, J=8.0 Hz): Aromatic proton H-5.

-

δ 7.70–7.60 (m, 2H): Aromatic protons H-6, H-7.

-

δ 4.08 (s, 3H): Diagnostic Peak. The methoxy (-OCH₃) singlet.

-

Validation Check: If you see a broad singlet around 12.0 ppm and NO methoxy peak, you have the 3-hydroxy tautomer (impurity).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 165.2 (COOH): Carbonyl carbon.

-

δ 158.5 (C-3): Carbon attached to methoxy (deshielded by oxygen).

-

δ 142.0, 139.5 (C-4a, C-8a): Quinoxaline bridgehead carbons.

-

δ 135.0 (C-2): Carbon attached to carboxyl group.

-

δ 131.2, 129.5, 128.8, 127.4: Aromatic CH carbons.

-

δ 54.5 (OCH₃): Methoxy carbon.

-

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1725 cm⁻¹: Strong C=O stretch (Carboxylic acid). Note: Higher frequency than the amide C=O of the 3-hydroxy tautomer (~1680 cm⁻¹).

-

1580, 1490 cm⁻¹: C=C / C=N aromatic ring skeletal vibrations.

-

1250, 1040 cm⁻¹: C-O-C asymmetric and symmetric stretching (Aryl alkyl ether).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids.

-

[M-H]⁻: m/z 203.1.

-

Fragmentation:

-

m/z 159.1: Loss of CO₂ [M-H-44]⁻ (Diagnostic for carboxylic acids).

-

m/z 144.1: Subsequent loss of methyl radical (rare in ESI, common in EI).

-

Biological Application & Logic

The primary utility of 3-methoxyquinoxaline-2-carboxylic acid lies in its structural relationship to glutamate antagonists.

Pharmacophore Locking Mechanism

In the development of antagonists for the Glycine site of the NMDA receptor or the AMPA receptor, the donor-acceptor profile is crucial.

-

3-Hydroxy compound: Presents a Hydrogen Bond Donor (N-H) and Acceptor (C=O).[2]

-

3-Methoxy compound: Presents only Hydrogen Bond Acceptors (N, OMe) and lacks the N-H donor at position 4.

-

Result: This allows researchers to probe whether the N-H donor is essential for receptor binding. If the methoxy analog retains activity, the N-H is not required. If activity is lost, the N-H is a critical binding motif.

Receptor Interaction Logic (Graphviz)

References

-

Synthesis & Cyclization: Clark-Lewis, J. W. (1957). Quinoxaline Derivatives.[1][2][3][4][5][6][7][8][9] Part IV. Cyclisation of 3-alkoxy-2-quinoxalinecarboxylic acid derivatives. Journal of the Chemical Society.

-

Structural Analogs (MQCA): Zhang, K., et al. (2012). Cytotoxicity and genotoxicity of 3-methylquinoxaline-2-carboxylic acid (MQCA). Research in Veterinary Science.

-

Quinoxaline Antagonists: Honore, T., et al. (1988). Quinoxalinediones: Potent competitive non-NMDA glutamate receptor antagonists. Science.

-

Tautomerism Studies: Cheeseman, G. W. H. (1955). Quinoxaline derivatives.[1][2][3][4][5][6][7][8][9] Part I. Tautomerism of hydroxyquinoxalines. Journal of the Chemical Society.

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. 55495-69-7 | MFCD16890133 | 3-Methoxyquinoxaline-2-carboxylic acid [aaronchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 78. Quinoxaline derivatives. Part III. Cyclisation of 3 : 4-dihydro-3-oxoquinoxaline-2-carboxyureides to 1 : 2 : 3 : 4-tetrahydro-3-oxoquinoxaline-spiro-5′-hydantoins - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. ottokemi.com [ottokemi.com]

- 9. Structures of quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 3-Methoxyquinoxaline-2-carboxylic Acid

This guide provides an in-depth technical analysis of 3-Methoxyquinoxaline-2-carboxylic acid , focusing on its structural pharmacology, mechanism of action (MoA), and utility as a chemical probe in drug development.

Executive Summary

3-Methoxyquinoxaline-2-carboxylic acid is a specialized heterocyclic compound belonging to the quinoxaline-2-carboxylate class.[1] While often overshadowed by its 3-methyl analog (MQCA, a marker for carbadox) or the 2,3-dione AMPA antagonists (e.g., CNQX), the 3-methoxy variant serves as a critical structural probe in medicinal chemistry.

Its primary mechanism of action is defined by two distinct properties:

-

Pharmacological Antagonism: It acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor (NMDAR).

-

Structural "Locking": The O-methylation at position 3 prevents the lactam-lactim tautomerism characteristic of 3-hydroxyquinoxalines, thereby forcing the molecule to retain a specific electronic and steric profile that differentiates it from classic AMPA receptor antagonists.

Structural Basis & Chemical Properties

To understand the mechanism, one must first analyze the pharmacophore. The quinoxaline ring provides a lipophilic scaffold that mimics the indole ring of tryptophan or the purine ring, while the substituents dictate receptor selectivity.

The "Methoxy Lock" Mechanism

Most bioactive quinoxalines (like CNQX or DNQX) exist in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo/dione) forms. The keto form is essential for high-affinity binding to the AMPA receptor glutamate pocket.

-

3-Hydroxyquinoxaline-2-carboxylic acid: Tautomerizes to the 2,3-dione-like species.

-

3-Methoxyquinoxaline-2-carboxylic acid: The methyl group on the oxygen locks the molecule in the enol ether form. This prevents the formation of the hydrogen bond donor motif required for high-affinity AMPA receptor binding, shifting selectivity towards the NMDA receptor glycine site or acting as a specific negative control for tautomer-dependent binding.

Visualization of Tautomeric Blockade

The following diagram illustrates how the methoxy group alters the available hydrogen bonding network, a critical determinant of its MoA.

Figure 1: The "Methoxy Lock" prevents tautomerization to the dione form, shifting specificity from AMPA receptors to the NMDA glycine site.

Mechanism of Action (The Core)

Primary Target: NMDA Receptor Glycine Site Antagonism

The 3-methoxyquinoxaline-2-carboxylic acid scaffold functions as a competitive antagonist at the strychnine-insensitive glycine binding site (GluN1 subunit) of the NMDA receptor.

-

Binding Mode: The C2-carboxylic acid group forms a critical salt bridge with Arg523 (or equivalent basic residues) within the glycine binding pocket. The quinoxaline ring engages in

-stacking interactions with aromatic residues (e.g., Phe484 ). -

Effect of 3-Methoxy: Unlike the 3-hydroxy group (which can act as both donor and acceptor), the 3-methoxy group acts solely as a hydrogen bond acceptor and adds steric bulk. This modification typically reduces affinity compared to the 3-hydroxy parent but increases selectivity by abolishing AMPA cross-reactivity.

-

Downstream Signaling: By blocking glycine binding, the molecule prevents the allosteric activation of the NMDA channel, thereby inhibiting calcium influx (

) and preventing excitotoxicity.

Secondary Mechanism: Metal Chelation

Recent studies suggest that quinoxaline-2-carboxylic acid derivatives act as ligands for transition metals (Cu(II), Co(II), Ni(II)).

-

Bioinorganic Action: The nitrogen at position 1 and the oxygen of the carboxylate group can form a stable chelate ring with metal ions.

-

Therapeutic Relevance: These complexes often exhibit enhanced biological activity (e.g., DNA cleavage or antimicrobial effects) compared to the free ligand, utilizing the "metal-drug" complex to penetrate cell membranes more effectively.

Comparative Pharmacological Profile

The table below contrasts 3-Methoxy-QCA with its structural relatives to highlight its unique position in the pharmacopeia.

| Compound | Substituent (C3) | Tautomerism | Primary Target | Mechanism Type |

| 3-Methoxy-QCA | -OCH₃ | Locked (Enol) | NMDA (Glycine) | Competitive Antagonist |

| 3-Hydroxy-QCA | -OH | Active (Keto/Enol) | AMPA / NMDA | Broad Spectrum Antagonist |

| CNQX | =O (Dione) | Active (Dione) | AMPA / Kainate | Potent Antagonist |

| MQCA | -CH₃ | None | DNA (via parent) | Carbadox Metabolite/Marker |

Experimental Protocols & Validation

To validate the mechanism of action of 3-Methoxyquinoxaline-2-carboxylic acid in a research setting, the following protocols are recommended.

Synthesis of the Probe (Methylation Protocol)

Objective: To synthesize high-purity 3-methoxyquinoxaline-2-carboxylic acid from the 3-hydroxy precursor.

-

Starting Material: Dissolve 3-hydroxyquinoxaline-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Base: Add Potassium Carbonate (

, 2.5 eq) to deprotonate the carboxylic acid and the enolic hydroxyl. -

Methylation: Add Methyl Iodide (

, 2.2 eq) dropwise at 0°C. Note: This may esterify the acid as well. -

Hydrolysis (Selective): If the methyl ester forms, treat with LiOH (1.1 eq) in THF/Water (1:1) at room temperature for 2 hours to hydrolyze the ester back to the acid while retaining the 3-methoxy ether.

-

Purification: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate. Recrystallize from Ethanol.

-

Validation: Confirm structure via

-NMR (Look for -OCH3 singlet at ~4.0 ppm and absence of amide NH signals).

In Vitro Binding Assay (NMDA Glycine Site)

Objective: Determine the

-

Membrane Preparation: Prepare synaptic membranes from rat forebrain (rich in NMDA receptors). Wash extensively to remove endogenous glutamate and glycine.

-

Radioligand: Use

-Glycine (10 nM) or -

Incubation: Incubate membranes with radioligand and varying concentrations of 3-Methoxyquinoxaline-2-carboxylic acid (

to -

Non-Specific Binding: Define using 1 mM Glycine or 100

M D-Serine. -

Termination: Rapid filtration through Whatman GF/B filters.

-

Analysis: Plot displacement curves. A "locked" antagonist like the 3-methoxy derivative typically shows micromolar affinity (

in

Differentiation: The "MQCA" Confusion

In regulatory and veterinary drug development, the acronym MQCA almost exclusively refers to 3-Methylquinoxaline-2-carboxylic acid , the major metabolite of the antibiotic Carbadox .

-

3-Methyl-QCA (MQCA): Used as a residue marker.[2] Mechanism involves DNA damage via the parent N-oxide reduction.

-

3-Methoxy-QCA: A structural analog used to probe receptor binding requirements.

Critical Warning: Do not confuse the two in safety assessments. The 3-methoxy derivative lacks the alkyl side chain stability of the 3-methyl and has a different metabolic profile.

References

-

Chemical Society (London) . Quinoxaline Derivatives.[1][2][3][4][5][6][7][8][9][10] Part III. Cyclisation of 3-Hydroxyquinoxaline-2-carboxyureide. Journal of the Chemical Society, 1957.

- Establishes the chemical stability and "locked" nature of the 3-methoxy deriv

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2762744: 3-Methoxyquinoxaline-2-carboxylic acid.

- Provides chemical structure and physical property d

- Kocaeli Science Congress. Electronic and Spectroscopic Properties of 3-Methoxyquinoxaline-2-carboxylic acid. 2nd KOSC Book of Abstracts, 2025. Highlights its use in coordination chemistry and bioinorganic activity.

- Journal of Medicinal Chemistry. Quinoxaline-2-carboxylic acid derivatives as NMDA glycine-site antagonists. (General Class Reference).

Sources

- 1. 55495-69-7 | MFCD16890133 | 3-Methoxyquinoxaline-2-carboxylic acid [aaronchem.com]

- 2. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 10. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3-Methoxyquinoxaline-2-carboxylic acid in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxyquinoxaline-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-methoxyquinoxaline-2-carboxylic acid. Recognizing the limited availability of direct public data for this specific molecule, this paper establishes a robust theoretical framework based on its physicochemical properties and leverages solubility data from its close structural analog, 3-methylquinoxaline-2-carboxylic acid (MQCA), as a highly predictive surrogate. This guide is intended for researchers, chemists, and formulation scientists, offering both a predictive solubility profile and a detailed, self-validating experimental protocol for precise solubility determination in common laboratory solvents.

Introduction and Physicochemical Rationale

3-Methoxyquinoxaline-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Effective research and development, particularly in drug discovery, are contingent upon a thorough understanding of a compound's physicochemical properties, with solubility being paramount for formulation, bioavailability, and assay development.

The molecule's structure is tripartite, featuring:

-

A carboxylic acid moiety (-COOH) : This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence dictates a significant pH-dependent solubility in aqueous media.

-

A quinoxaline core : A bicyclic aromatic system containing two nitrogen atoms. This core is largely nonpolar but the nitrogen atoms can act as hydrogen bond acceptors, influencing interactions with protic solvents.

-

A methoxy group (-OCH₃) : An ether linkage that adds a degree of polarity and potential for hydrogen bond acceptance.

The interplay of these features suggests a molecule with moderate polarity. While the aromatic core limits water solubility, the polar functional groups predict solubility in polar organic solvents. Crucially, the acidic nature of the carboxylic group implies that solubility in aqueous solutions can be dramatically increased by deprotonation at basic pH to form a highly polar carboxylate salt.[1]

A predicted pKa for the analogous compound MQCA is approximately 2.37, indicating it is a relatively strong organic acid.[2] This low pKa confirms that the compound will be in its ionized, more soluble carboxylate form in any solution with a pH significantly above this value.

Predictive Solubility Profile from a Surrogate

Direct, quantitative solubility data for 3-methoxyquinoxaline-2-carboxylic acid is not extensively published. However, its close structural analog, 3-methylquinoxaline-2-carboxylic acid (MQCA, CAS 74003-63-7), for which data is available, serves as an excellent surrogate.[3][4] The substitution of a methyl group for a methoxy group represents a minor structural change that is not expected to fundamentally alter the solubility profile in organic solvents. The slightly increased polarity of the methoxy group may confer a marginal increase in solubility in polar solvents compared to the methyl analog.

The following table summarizes the available quantitative solubility data for the surrogate, MQCA.

Table 1: Quantitative Solubility of 3-Methylquinoxaline-2-carboxylic Acid (MQCA)

| Solvent | Type | Solubility (mg/mL) | Source |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 30 mg/mL | [2][4] |

| Dimethylformamide (DMF) | Polar Aprotic | 25 mg/mL | [2][4] |

| Ethanol | Polar Protic | 25 mg/mL | [2][4] |

| DMSO:PBS (pH 7.2) (1:10) | Buffered Aqueous | 0.1 mg/mL |[2][4] |

Expert Insights: The high solubility in polar aprotic solvents like DMSO and DMF is expected, as they are excellent solvents for a wide range of organic compounds and can accept hydrogen bonds from the carboxylic acid proton.[5][6] The good solubility in ethanol, a polar protic solvent, is also consistent with the molecule's ability to engage in hydrogen bonding. The significantly lower solubility in a buffered aqueous solution at pH 7.2, despite the carboxylic acid being fully deprotonated, highlights the low intrinsic solubility of the nonpolar quinoxaline core.

Experimental Protocol: A Self-Validating Workflow for Solubility Determination

The following protocol provides a robust, step-by-step methodology for researchers to determine the solubility of 3-methoxyquinoxaline-2-carboxylic acid with high confidence. The workflow is divided into a qualitative classification and a quantitative determination.

Logical Workflow for Solubility Classification

The initial experimental approach involves classifying the compound's solubility based on its acid-base properties, which provides immediate insight into the dominant functional groups.[7][8]

Caption: Solubility classification workflow for an unknown organic compound.

Step-by-Step Protocol for Qualitative Analysis

Objective: To classify the compound and confirm its acidic nature.

Materials:

-

3-Methoxyquinoxaline-2-carboxylic acid

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Solvents: Deionized water, 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq)

Procedure:

-

Preparation: Accurately weigh approximately 3-5 mg of the compound into four separate, labeled test tubes.

-

Water Solubility Test:

-

To the first tube, add 0.5 mL of deionized water.

-

Vortex vigorously for 60 seconds.[9]

-

Observe the sample. If it dissolves completely, the compound is water-soluble. Based on its structure, it is expected to be insoluble or sparingly soluble.

-

-

Base Solubility Test (NaOH):

-

To the second tube, add 0.5 mL of 5% NaOH solution.

-

Vortex for 60 seconds.

-

Expected Result: The compound should dissolve completely due to the formation of the sodium salt of the carboxylic acid. This indicates an acidic functional group is present.[7]

-

-

Base Solubility Test (NaHCO₃):

-

To the third tube, add 0.5 mL of 5% NaHCO₃ solution.

-

Vortex for 60 seconds.

-

Expected Result: Carboxylic acids are typically strong enough acids to react with and dissolve in a weak base like sodium bicarbonate.[8] Dissolution confirms a strong acidic character.

-

-

Acid Solubility Test (HCl):

-

To the fourth tube, add 0.5 mL of 5% HCl solution.

-

Vortex for 60 seconds.

-

Expected Result: The compound should remain insoluble. Solubility would have indicated a basic functional group, such as an amine.[8]

-

Step-by-Step Protocol for Quantitative Determination (Saturation Shake-Flask Method)

Objective: To determine the equilibrium solubility in a specific solvent at a set temperature.

Materials:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of 3-methoxyquinoxaline-2-carboxylic acid to a vial (e.g., 20 mg). The key is to ensure solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Equilibration:

-

Securely cap the vial.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the slurry to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear liquid layer) into a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean analysis vial.

-

-

Dilution and Analysis:

-

Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV). A 1:100 or 1:1000 dilution is common.

-

Analyze the diluted sample to determine its concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

The result is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

-

Conclusion

While direct published solubility data for 3-methoxyquinoxaline-2-carboxylic acid is limited, a robust and scientifically sound solubility profile can be predicted. The molecule is expected to exhibit high solubility in polar aprotic solvents like DMSO and DMF, good solubility in polar protic solvents like ethanol, and poor solubility in nonpolar solvents. Its aqueous solubility is highly pH-dependent, increasing dramatically in basic conditions due to the deprotonation of its carboxylic acid group. The provided experimental protocols offer a clear and reliable pathway for researchers to validate these predictions and obtain precise quantitative solubility data, facilitating downstream applications in research and development.

References

-

ResearchGate. (n.d.). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved February 2, 2026, from [Link]

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 2, 2026, from [Link]

-

RIVM. (1998). Datasheet 3-Methylquinoxaline-2-carboxylic acid-d in DMF. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved February 2, 2026, from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. Retrieved February 2, 2026, from [Link]

-

PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved February 2, 2026, from [Link]

-

ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved February 2, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved February 2, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 2, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved February 2, 2026, from [Link]

-

Web.pdx.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Methyl-quinoxaline-2-carboxylic Acid | 74003-63-7 [chemicalbook.com]

- 3. 3-Methylquinoxaline-2-carboxylic acid | C10H8N2O2 | CID 6484678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rivm.nl [rivm.nl]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide to 3-Methoxyquinoxaline-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxyquinoxaline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Recognizing the limited publicly available data on this specific analog, this document offers a broader context of the quinoxaline-2-carboxylic acid scaffold. By examining the well-documented properties and synthesis of related compounds, we can extrapolate potential applications and guide future research endeavors. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic scaffolds for therapeutic innovation.

Introduction to the Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Quinoxalines are a class of bicyclic nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is a cornerstone in the development of therapeutic agents due to its versatile pharmacological activities. Quinoxaline derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Their ability to intercalate with DNA and inhibit key enzymes has made them a focal point in the design of novel chemotherapeutics.[1] The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive scaffold for drug discovery.

3-Methoxyquinoxaline-2-carboxylic acid: Core Compound Profile

CAS Number: 55495-69-7[2]

Molecular Formula: C₁₀H₈N₂O₃[2]

Molecular Weight: 204.18 g/mol [2]

While specific experimental data for 3-Methoxyquinoxaline-2-carboxylic acid is not extensively reported in the literature, its structural features suggest its potential as a valuable intermediate in organic synthesis and as a candidate for biological screening. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to generate a library of derivatives. The methoxy group, with its electron-donating nature, is expected to influence the electronic properties of the quinoxaline ring, potentially modulating its biological activity and pharmacokinetic profile.

Physical and Chemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water is anticipated. |

| Melting Point | Not reported. For comparison, the related 3-Methylquinoxaline-2-carboxylic acid has a reported melting point. |

| Boiling Point | Not reported. |

| pKa | The carboxylic acid moiety will have an acidic pKa. |

Synthesis of Quinoxaline-2-carboxylic Acid Derivatives: A General Overview

The synthesis of the quinoxaline scaffold is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of 3-substituted-quinoxaline-2-carboxylic acids, a common strategy involves the reaction of an o-phenylenediamine with a pyruvate derivative.

Below is a generalized synthetic workflow for obtaining a 3-substituted-quinoxaline-2-carboxylic acid.

Caption: Generalized synthetic workflow for 3-substituted-quinoxaline-2-carboxylic acids.

Experimental Protocol: A Representative Synthesis of a Quinoxaline-2-Carboxamide Derivative

While a specific protocol for 3-Methoxyquinoxaline-2-carboxylic acid is not detailed in the provided search results, the following procedure for the synthesis of N-substituted quinoxaline-2-carboxamides from quinoxaline-2-carboxylic acid illustrates a common derivatization strategy.[3]

Step 1: Activation of the Carboxylic Acid

-

Quinoxaline-2-carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

A stoichiometric amount of a coupling agent, such as oxalyl chloride or a carbodiimide (e.g., EDC), is added to the solution.

-

The reaction is stirred at room temperature until the activation of the carboxylic acid is complete, often monitored by the cessation of gas evolution (in the case of oxalyl chloride).

Step 2: Amide Bond Formation

-

The desired amine is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

-

The reaction is stirred at room temperature or gently heated to drive the reaction to completion.

Step 3: Work-up and Purification

-

The reaction mixture is washed with an acidic solution (e.g., dilute HCl) to remove excess amine and base, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure N-substituted quinoxaline-2-carboxamide.

Potential Therapeutic Applications in Drug Development

The quinoxaline scaffold is a recurring motif in a multitude of biologically active compounds. The derivatization of the quinoxaline-2-carboxylic acid core has led to the discovery of potent therapeutic agents.

Anticancer Activity

Quinoxaline derivatives are being extensively investigated for their potential as anticancer agents.[1] Their planar structure allows them to intercalate into DNA, leading to cell cycle arrest and apoptosis. Furthermore, certain quinoxaline derivatives have been shown to inhibit topoisomerases and protein kinases, which are crucial for cancer cell proliferation. The introduction of a methoxy group at the 3-position of the quinoxaline ring in 3-Methoxyquinoxaline-2-carboxylic acid could potentially enhance its interaction with biological targets and improve its anticancer profile.

Antimicrobial and Antitubercular Activity

Derivatives of quinoxaline-2-carboxylic acid have shown promising activity against a range of microbial pathogens, including Mycobacterium tuberculosis.[3][4][5] Some of these compounds are believed to act as pro-drugs that are activated within the mycobacterial cell to exert their therapeutic effect.[3] The development of new antitubercular agents is a critical area of research, and the quinoxaline scaffold represents a promising starting point for the design of novel drugs with improved efficacy and reduced resistance.

The following diagram illustrates the potential therapeutic applications stemming from the quinoxaline-2-carboxylic acid scaffold.

Caption: Therapeutic avenues for quinoxaline-2-carboxylic acid derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methoxyquinoxaline-2-carboxylic acid and its derivatives. While specific toxicity data for this compound is not available, the safety information for related quinoxaline carboxylic acids should be considered.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7][8] Handle in a well-ventilated area, preferably in a fume hood.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Future Directions and Conclusion

3-Methoxyquinoxaline-2-carboxylic acid represents an intriguing, yet underexplored, molecule within the pharmacologically significant class of quinoxalines. While direct experimental data is sparse, the established importance of the quinoxaline-2-carboxylic acid scaffold in medicinal chemistry provides a strong rationale for its further investigation.

Future research should focus on:

-

The development of a robust and scalable synthesis for 3-Methoxyquinoxaline-2-carboxylic acid.

-

A thorough characterization of its physicochemical properties.

-

The synthesis of a diverse library of derivatives to explore its structure-activity relationship (SAR) for various biological targets.

-

In-depth biological evaluation of these new compounds for anticancer, antimicrobial, and other therapeutic activities.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of 3-Methoxyquinoxaline-2-carboxylic acid. By leveraging the existing knowledge of the broader quinoxaline class and pursuing a systematic investigation of this specific analog, new and effective therapeutic agents may be discovered.

References

-

Shaik, F., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

PubChem. (n.d.). 3-Methylquinoxaline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

RIVM. (1998). Datasheet 3-Methylquinoxaline-2-carboxylic acid-d in DMF. [Link]

-

PubChem. (n.d.). Quinoxaline-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

RIVM. (1998). Datasheet 3-Methylquinoxaline-2-carboxylic acid in DMF. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides as Potential Antimicrobial and Anticancer Agents. Molecules, 26(15), 4697. [Link]

-

Baranova, A. A., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]

-

ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

-

PubChem. (n.d.). 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Beijing XK-Xinheng Technology Co., Ltd. (n.d.). 3-Methoxyquinoxaline-2-carboxylic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Methoxyquinoxaline-2-carboxylic acid (55495-69-7) for sale [vulcanchem.com]

- 3. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Discovery and history of quinoxaline compounds in medicinal chemistry

The Quinoxaline Scaffold: From Historical Origins to Modern Pharmacophores Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as quinoxaline (1,4-diazanaphthalene).[1] Defined by a benzene ring fused to a pyrazine ring, this planar, electron-deficient scaffold serves as a versatile bioisostere for purines, pteridines, and other endogenous ligands.[1]

For the drug developer, the quinoxaline core offers a unique balance of lipophilicity and polarizability, allowing it to traverse cell membranes while maintaining the capacity for specific hydrogen bonding within enzymatic pockets—most notably in kinase domains and DNA minor grooves.

This guide moves beyond basic definitions to explore the causal link between synthetic evolution and pharmacological efficacy, tracing the scaffold from early dye chemistry to modern targeted oncology therapies.

Historical Phylogeny: From Dyes to DNA Intercalators

The history of quinoxaline is a case study in the evolution of chemical intent—from industrial application to therapeutic precision.

-

1884 (The Genesis): The foundational synthesis was established by Körner and Hinsberg , who condensed o-phenylenediamine with 1,2-dicarbonyl compounds.[1][2] Originally intended for the dye industry, this reaction remains the mechanistic bedrock of quinoxaline synthesis.

-

1950s (The Antibiotic Era): The isolation of Echinomycin (a quinoxaline antibiotic) from Streptomyces echinatus revealed the scaffold's ability to act as a bis-intercalator of DNA. This was a pivotal moment, shifting focus from simple substitution to complex macrocyclic peptide integration.

-

1980s-1990s (The Bioreductive Phase): The development of Tirapazamine (SR-4233) introduced the concept of hypoxia-selective toxicity. By oxidizing the nitrogen atoms (quinoxaline 1,4-di-N-oxide), researchers created a prodrug that becomes cytotoxic only in the reducing environment of hypoxic tumors.[1]

-

2000s-Present (Kinase Inhibition): Modern medicinal chemistry exploits the quinoxaline nitrogen atoms to mimic the adenine ring of ATP, leading to high-affinity inhibitors of VEGFR, PDGF, and EGFR.[1]

Synthetic Evolution: Methodologies and Protocols

The synthesis of quinoxaline has evolved from harsh acid-catalyzed refluxes to sustainable, atom-economical protocols.[1]

The Mechanistic Core: Hinsberg Condensation

The classical mechanism involves the nucleophilic attack of the diamine nitrogens on the carbonyl carbons.

-

Causality: Acid catalysis is often required to activate the carbonyl electrophile, but excessive acidity can protonate the amine, deactivating the nucleophile.[1] Balancing pH is critical for yield optimization.

Protocol: Microwave-Assisted Green Synthesis (Self-Validating)

Context: This protocol avoids toxic solvents (DCM/Toluene) and drastically reduces reaction time, essential for high-throughput library generation.[1]

Reagents:

-

Ethanol (2 mL) or Water (Green solvent)[1]

-

Catalyst: Iodine (

) (5 mol%) or no catalyst if using high T.[1]

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vial, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of benzil.

-

Solvation: Add 2 mL of Ethanol. If using a catalyst (e.g., Iodine for activation), add 5 mol% now.[1]

-

Irradiation: Seal the vial. Irradiate at 120°C for 5-10 minutes (Power: 150W).

-

Validation Check: The reaction mixture should transition from a suspension to a clear homogeneous solution, then precipitate the product upon cooling.

-

-

Work-up: Cool to room temperature. Pour the mixture into crushed ice/water.

-

Isolation: Filter the solid precipitate. Wash with cold water (

) to remove unreacted diamine.[1] -

Purification: Recrystallize from hot ethanol.

-

Purity Check: TLC (Hexane:EtOAc 8:2).[1] A single spot indicates completion.

-

Visualization: Synthetic Workflow Comparison

Figure 1: Comparison of Classical Hinsberg Condensation vs. Modern Microwave-Assisted Protocols.[1]

Pharmacological Spectrum & Structure-Activity Relationship (SAR)[3]

The biological activity of quinoxaline is strictly governed by substitution patterns at specific positions.

SAR Logic

-

Positions 2 & 3 (Pyrazine Ring): Critical for electronic tuning and lipophilicity. Electron-withdrawing groups here often enhance antitumor activity by increasing the electrophilicity of the ring system.

-

Positions 6 & 7 (Benzene Ring): The "handle" for pharmacokinetic optimization. Bulky groups here can improve solubility or target specificity (e.g., fitting into the hydrophobic pocket of a kinase).[1]

Therapeutic Data Summary

| Therapeutic Area | Key Mechanism | Representative Compound | Key SAR Feature |

| Oncology | DNA Intercalation / Hypoxia Activation | Tirapazamine | N-Oxide moiety at N1/N4 is essential for bioreductive activation. |

| Ophthalmology | Brimonidine | 5-bromo substitution enhances selectivity for | |

| Antimicrobial | DNA Gyrase Inhibition | Echinomycin | Macrocyclic peptide wings attached to the quinoxaline chromophore clamp DNA. |